Pomalidomide-PEG6-Butyl Iodide is a synthetic compound that combines Pomalidomide, an immunomodulatory drug, with a polyethylene glycol (PEG) linker and a butyl iodide moiety. This compound is primarily studied for its potential therapeutic applications in oncology and immunology.
Pomalidomide itself is derived from thalidomide and was developed to enhance anti-tumor activity while reducing side effects. The addition of polyethylene glycol and butyl iodide enhances solubility, bioavailability, and stability in biological systems.
Pomalidomide-PEG6-Butyl Iodide can be classified as:
The synthesis of Pomalidomide-PEG6-Butyl Iodide typically involves several key steps:
The reactions are generally carried out under controlled conditions to optimize yield and purity. Solvents such as dimethyl sulfoxide or dimethylformamide are often used to facilitate reactions.
The molecular structure of Pomalidomide-PEG6-Butyl Iodide includes:
The molecular formula can be represented as , with a molecular weight of approximately 500 g/mol. The structural representation includes various functional groups that contribute to its pharmacological properties.
Pomalidomide-PEG6-Butyl Iodide can undergo several chemical reactions:
The stability and reactivity depend on the environmental conditions such as pH and temperature. Analytical techniques like high-performance liquid chromatography (HPLC) are commonly used to monitor these reactions.
Pomalidomide exerts its effects by modulating immune responses and inhibiting tumor growth through:
Studies have shown that Pomalidomide can induce apoptosis in cancer cells, making it effective against multiple myeloma and other malignancies.
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of Pomalidomide-PEG6-Butyl Iodide.
Pomalidomide-PEG6-Butyl Iodide has potential applications in:
The synthesis of Pomalidomide-polyethylene glycol6-butyl iodide (C31H44IN3O11, MW 785.57 g/mol) follows a modular approach to conjugate three critical elements: (1) the cereblon E3 ligase-recruiting pomalidomide moiety, (2) a hexaethylene glycol spacer, and (3) a terminal iodoalkyl group for nucleophilic conjugation. The synthesis initiates with the selective functionalization of pomalidomide's aromatic amine group (C13H11N3O4) using a carboxyl-terminated polyethylene glycol6 derivative under peptide coupling conditions. Catalysts like HATU or DIC facilitate amide bond formation between pomalidomide and the polyethylene glycol chain. The terminal hydroxyl group of the polyethylene glycol6 unit is then converted to iodide via mesylation followed by nucleophilic displacement using sodium iodide. This convergent strategy ensures high coupling efficiency while preserving the integrity of pomalidomide's glutarimide ring, essential for cereblon binding. The final purification employs silica chromatography and recrystallization to achieve ≥95% purity, as validated by reversed-phase HPLC [1].
The polyethylene glycol6 linker serves as a critical mediator of proteolysis-targeting chimera ternary complex formation, balancing hydrophilicity and molecular flexibility. Comprising six ethylene oxide units (24 atoms), this spacer provides an optimal length (~30.4 Å) to bridge the E3 ligase ligand and target protein binder. The hydrophilic-lipophilic balance value of polyethylene glycol6 (~8.3) reduces aggregation propensity while enabling cell membrane permeability—a key challenge in proteolysis-targeting chimera design. Nuclear magnetic resonance studies (¹H and 13C) confirm that the polyethylene glycol6 chain adopts a helical conformation in aqueous environments, exposing oxygen atoms to form water bridges that enhance solubility. This contrasts with alkyl linkers, which induce hydrophobic collapse and reduce proteolysis-targeting chimera efficacy. The polyethylene glycol6’s ether linkages also resist enzymatic degradation, enhancing stability in vitro [1].
Table 1: Physicochemical Properties of Polyethylene Glycol Linkers in Proteolysis-Targeting Chimera Design
Linker Type | Atoms | Approx. Length (Å) | Hydrophilic-Lipophilic Balance | Key Advantages |
---|---|---|---|---|
Polyethylene Glycol6 | 24 | 30.4 | 8.3 | Optimal water solubility, helical flexibility, protease resistance |
Polyethylene Glycol3 | 12 | 15.2 | 5.6 | Moderate hydrophilicity, shorter reach |
Alkyl (C8) | 8 | 11.0 | 2.9 | High lipophilicity, aggregation-prone |
The butyl iodide terminus (C4H8I) enables site-specific conjugation via nucleophilic substitution reactions, particularly with thiols, amines, or azide groups on target protein ligands. The primary alkyl iodide exhibits high SN2 reactivity due to minimal steric hindrance and a favorable leaving group ability (I⁻). Kinetic studies show second-order rate constants of ~0.15 M⁻¹s⁻¹ for reactions with benzyl thiols in acetonitrile at 25°C. This reactivity profile permits conjugation under mild conditions (room temperature, aprotic solvents) without damaging sensitive functional groups on protein binders. The four-carbon alkyl chain between iodide and polyethylene glycol6 provides electronic insulation, preventing polyethylene glycol6’s ether oxygens from weakening the C-I bond polarity. After conjugation, the alkyl chain integrates seamlessly into proteolysis-targeting chimera architectures, contributing minimal steric bulk [1].
Pomalidomide-polyethylene glycol6-butyl iodide serves as a cornerstone for combinatorial proteolysis-targeting chimera libraries due to its standardized reactivity and modularity. In parallel synthesis workflows, the iodoalkyl group undergoes simultaneous reactions with diverse nucleophile-functionalized target ligands across 96-well plates. For example:
This approach enables rapid screening of >50 proteolysis-targeting chimera variants per week by systematically varying: (1) target warheads, (2) polyethylene glycol6 linker lengths (using polyethylene glycol3–12 analogs), and (3) E3 ligase ligands (e.g., substituting pomalidomide with thalidomide or lenalidomide derivatives). High-throughput mass spectrometry confirms successful conjugation, while degradation activity screening identifies optimal constructs [1].
Table 2: Parallel Synthesis Parameters for Pomalidomide-Polyethylene Glycol6-Butyl Iodide Libraries
Reaction Partner | Conditions | Coupling Yield (%) | Reaction Time | Key Quality Controls |
---|---|---|---|---|
Thiol-containing ligand | 0.1M phosphate, pH 7.5, 25°C | 85–92 | 2–4 hours | HPLC monitoring, thiol depletion assay |
Primary amine ligand | DIPEA/DMF, 40°C | 75–88 | 8–12 hours | Ninhydrin test, ESI-MS validation |
Azide-functionalized ligand | CuSO4/sodium ascorbate, DMSO | 90–95 | 12 hours | FTIR (azide peak 2100 cm⁻¹ disappearance) |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: